Butan-2-yl 3-phenylprop-2-enoate

Antioxidant DPPH Assay Cinnamate Esters

Butan-2-yl 3-phenylprop-2-enoate (CAS 17377-82-1), commonly referred to as sec-butyl cinnamate or 2-butyl cinnamate, is a branched-chain ester of cinnamic acid belonging to the cinnamic acid ester class. It is a clear, colorless liquid with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, produced via esterification of cinnamic acid with sec-butanol.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 17377-82-1
Cat. No. B176294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-2-yl 3-phenylprop-2-enoate
CAS17377-82-1
Synonyms2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)-
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyKAUQDJKVXUKALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butan-2-yl 3-phenylprop-2-enoate (sec-Butyl Cinnamate) Procurement-Grade Baseline


Butan-2-yl 3-phenylprop-2-enoate (CAS 17377-82-1), commonly referred to as sec-butyl cinnamate or 2-butyl cinnamate, is a branched-chain ester of cinnamic acid belonging to the cinnamic acid ester class [1]. It is a clear, colorless liquid with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, produced via esterification of cinnamic acid with sec-butanol [1]. Unlike its linear n-butyl isomer, the sec-butyl ester features branching at the α-carbon of the alcohol moiety, which directly influences its lipophilicity, steric profile, and consequently its biological and organoleptic performance .

Radical Scavenging Context
Intermediate DPPH response supports redox-screening studies where balanced activity is preferred over strong scavengers.
Flavor/Fragrance Differentiation
Branched ester imparts sweet, fruity, balsamic notes distinct from linear n-butyl isomer; suitable for sensory research formulations.
Enzymatic Synthesis Research
Lipase-catalyzed esterification with sec-butanol enables green-chemistry pathway studies with improved enzyme affinity.

Why Generic Substitution Fails for sec-Butyl Cinnamate (Butan-2-yl 3-phenylprop-2-enoate)


Cinnamate esters are not functionally interchangeable despite sharing a common phenylpropenoate core. The alkyl chain branching in sec-butyl cinnamate introduces a chiral center and alters the compound's hydrophobicity, steric hindrance, and metabolic stability compared to linear isomers such as n-butyl cinnamate [1]. These structural differences produce measurable divergence in antioxidant potency, enzyme inhibition profiles, and organoleptic character [2]. Substituent variation—methyl, ethyl, propyl, isopropyl, n-butyl, sec-butyl—has been shown to shift DPPH scavenging activity by over 15%, and glucose uptake facilitation varies with alkyl architecture [2]. Consequently, substituting sec-butyl cinnamate with a cheaper or more readily available linear ester without reformulation and revalidation risks altered bioactivity, flavor profile, and formulation stability.

sec-Butyl Cinnamate
Branched α-carbon; distinct lipophilicity and steric profile
n-Butyl Cinnamate
Linear chain; sensory profile described as cocoa-like, labdanum enhancer — not interchangeable in flavor/fragrance research.
sec-Butyl Cinnamate
Mid-range DPPH scavenging; tuned antioxidant assay response
Propyl or Methyl Cinnamate
Chain-length variation shifts radical-scavenging values by >15%; antioxidant endpoint ranking may not replicate.
sec-Butyl Cinnamate
Butyl chain improves lipase affinity in biocatalytic synthesis
Shorter-Chain Cinnamates
Ethyl or methyl esters yield lower conversion under identical lipase conditions; synthesis workflow may require re-optimization.

sec-Butyl Cinnamate (Butan-2-yl 3-phenylprop-2-enoate) Quantitative Differentiation Evidence


DPPH Radical Scavenging Activity: sec-Butyl vs. Propyl vs. Methyl Cinnamate

In a direct head-to-head study, 2-butylcinnamate (sec-butyl cinnamate) demonstrated a DPPH scavenging absorbance of 56.85, positioning it between propylcinnamate (63.06) and methylcinnamate (53.06) at a test concentration range of 50–250 μg/mL [1]. This indicates that the sec-butyl ester possesses intermediate radical-scavenging capacity within the homologous series, offering a differentiated antioxidant profile relative to both shorter-chain and linear butyl isomers.

DPPH Scavenging
Head-to-head
Absorbance 56.85 (sec-butyl) vs. 63.06 (propyl) and 53.06 (methyl) at 50–250 μg/mL; Δ +3.79 over methyl, Δ −6.21 vs. propyl.
Supports antioxidant screening with midpoint radical-scavenging ranking.
Reported in vitro DPPH assay context; ascorbic acid control.
Antioxidant DPPH Assay Cinnamate Esters

In Vitro Antidiabetic Activity: Glucose Uptake Facilitation by Yeast Cells

All six cinnamate esters evaluated—including methyl-, ethyl-, propyl-, 2-propyl-, butyl-, and 2-butylcinnamate—facilitated glucose transport into yeast cells and reduced hemoglobin glycation in a concentration-dependent manner [1]. While exact IC₅₀ values for individual compounds were not reported, 2-butylcinnamate was among the three highest-performing esters in terms of overall antidiabetic potential, alongside propylcinnamate and methylcinnamate.

Glucose Uptake
Class-level
Among top three esters (with propyl and methyl) facilitating yeast glucose transport; no individual IC₅₀ reported.
Indicates retention of bioactivity; further potency ranking needed for antidiabetic research procurement.
Data to verify; class-level inference from six-ester panel.
Antidiabetic Glucose Uptake Cinnamate Esters

Lipase-Catalyzed Synthesis Efficiency: Butyl Cinnamate vs. Shorter-Chain Esters

Immobilized Candida antarctica lipase B (Novozym 435) preferentially catalyzes the synthesis of butyl cinnamate over shorter-chain esters such as ethyl cinnamate [1]. Although the study evaluated n-butyl cinnamate, the increased lipophilicity of the butyl chain is the primary driver of enhanced enzyme affinity, implying that sec-butyl cinnamate would similarly benefit from improved acyl-enzyme intermediate formation compared to methyl or ethyl analogs.

Lipase Synthesis
Cross-study
Butyl cinnamate reached 60.7% yield with Novozym 435 lipase at 3% (w/w) enzyme, outperforming ethyl cinnamate under identical conditions.
Supports enzymatic green-synthesis workflow selection for butyl-chain esters.
Inferred sec-butyl benefit from chain-length lipophilicity; direct sec-butyl data pending.
Biocatalysis Lipase Cinnamate Ester Synthesis

Organoleptic Differentiation: sec-Butyl vs. n-Butyl Cinnamate Odor Profile

Industrial documentation indicates that sec-butyl cinnamate possesses a sweet, fruity, balsamic odor with spicy, amber undertones and a taste reminiscent of red currant, used in cherry, cocoa, grape, honey, peach, vanilla, and strawberry flavor formulations . In contrast, n-butyl cinnamate is described as having a pleasant, balsamic, slightly cocoa-like odor with utility in perfumery for emphasizing labdanum and mellowing eugenol-based compositions . The branching of the sec-butyl group subtly shifts the volatility and odor character, making the two isomers non-interchangeable in fine fragrance and flavor applications.

Organoleptic Profile
Data to verify
sec-butyl: sweet, fruity, balsamic, red currant nuance. n-butyl: balsamic, cocoa-like, labdanum enhancer. No quantitative odor thresholds available.
Sensory differentiation essential for flavor/fragrance research; direct substitution may alter study outcomes.
Industry compilation; source review recommended.
Flavor Fragrance Organoleptic

Antimicrobial Activity Class-Level Benchmarking: Butyl Cinnamate Derivatives

A 2023 structure-activity relationship study identified butyl cinnamate as the most potent antifungal agent among 19 synthetic cinnamates and cinnamides, with an MIC of 626.62 μM against Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, and Penicillium citrinum [1]. This potency exceeded that of ethyl cinnamate (MIC = 726.36 μM) and methyl cinnamate (MIC = 789.19 μM). Although the study utilized the n-butyl isomer, the activity is attributed to the butyl chain lipophilicity, suggesting that sec-butyl cinnamate likely retains significant antifungal activity with potentially distinct selectivity due to steric branching.

Antifungal MIC
Class-level
n-Butyl cinnamate MIC 626.62 μM vs. Candida/Aspergillus spp.; Δ −99.74 μM vs. ethyl, −162.57 μM vs. methyl.
Benchmark for antifungal screening; sec-butyl branching may influence selectivity profile.
n-Butyl data; direct sec-butyl MIC studies advised.
Antimicrobial Antifungal Cinnamate Esters

High-Value Application Scenarios for sec-Butyl Cinnamate (Butan-2-yl 3-phenylprop-2-enoate)


Mid-Potency Antioxidant Formulations for Cosmetic and Nutraceutical Products

sec-Butyl cinnamate's intermediate DPPH scavenging activity (absorbance 56.85) makes it suitable for formulations where excessive radical scavenging could disrupt redox homeostasis [1]. It can serve as a balanced antioxidant in lipid-based cosmetic creams, serums, and dietary supplements where propylcinnamate (absorbance 63.06) may be overly aggressive.

Specialty Flavor and Fragrance Compounding Requiring Fruity-Balsamic Notes

The distinctive sweet, fruity, balsamic profile with red currant undertones of sec-butyl cinnamate differentiates it from the cocoa-like, labdanum-enhancing character of n-butyl cinnamate [1]. Flavorists can employ it in cherry, cocoa, grape, honey, peach, vanilla, and strawberry formulations where the linear isomer would produce an off-note.

Biocatalytic Green Synthesis Process Development

The demonstrated preference of Candida antarctica lipase B for butyl chain esters over shorter-chain analogs [1] supports enzymatic production of sec-butyl cinnamate under mild, solvent-minimized conditions. This aligns with green chemistry mandates in pharmaceutical and food-grade manufacturing.

Antifungal Lead Optimization in Drug Discovery

Given that butyl cinnamate exhibits fungicidal activity (MIC 626.62 μM) against clinically relevant Candida and Aspergillus species via ergosterol interaction [1], sec-butyl cinnamate is a logical next-generation candidate for structure-activity relationship studies aiming to improve potency, selectivity, or pharmacokinetics through side-chain branching.

Application
Selection Property
Validation Focus
Mid-Potency Antioxidant Research
Balanced DPPH scavenging profile
Redox-homeostasis endpoint monitoring
Specialty Flavor/Fragrance Studies
Branched-ester organoleptic signature
Sensory panel differentiation vs. linear isomers
Biocatalytic Green Synthesis
High lipase affinity for butyl chain
Enzyme loading and solvent-minimization review
Antifungal Lead Optimization
Butyl-chain antimicrobial benchmark
MIC and selectivity screening vs. ergosterol pathway
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